amine CAS No. 1206105-66-9](/img/structure/B602969.png)
[(4-Bromo-3-methoxyphenyl)sulfonyl](phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methoxy-N-(1-phenylethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenylethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-methoxyphenyl)sulfonyl](phenylethyl)amine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with 1-phenylethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of automated reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxy-N-(1-phenylethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic substitution: Formation of substituted sulfonamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
4-Bromo-3-methoxy-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4-Bromo-3-methoxyphenyl)sulfonyl](phenylethyl)amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxybenzenesulfonamide: Lacks the phenylethyl group.
3-Bromo-4-methoxy-N-(1-phenylethyl)benzenesulfonamide: Different position of the bromine and methoxy groups.
4-Methoxy-N-(1-phenylethyl)benzenesulfonamide: Lacks the bromine atom.
Uniqueness
4-Bromo-3-methoxy-N-(1-phenylethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom, methoxy group, and phenylethyl group allows for diverse chemical modifications and interactions with biological targets.
Properties
CAS No. |
1206105-66-9 |
|---|---|
Molecular Formula |
C15H16BrNO3S |
Molecular Weight |
370.3g/mol |
IUPAC Name |
4-bromo-3-methoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-11(12-6-4-3-5-7-12)17-21(18,19)13-8-9-14(16)15(10-13)20-2/h3-11,17H,1-2H3 |
InChI Key |
NCSQPFGXWIHKFN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



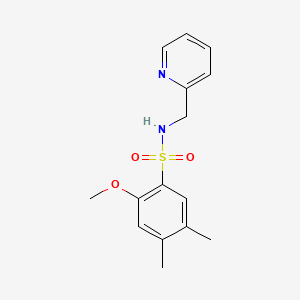
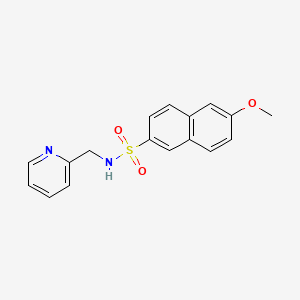
![(3-Hydroxypropyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B602893.png)
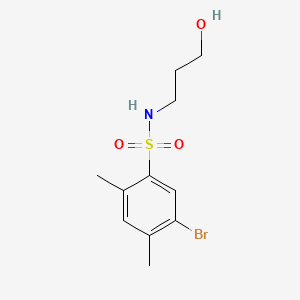
amine](/img/structure/B602896.png)
amine](/img/structure/B602897.png)
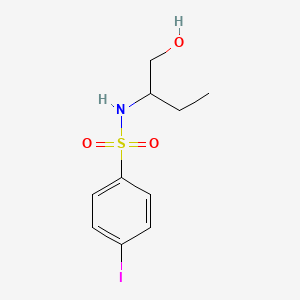
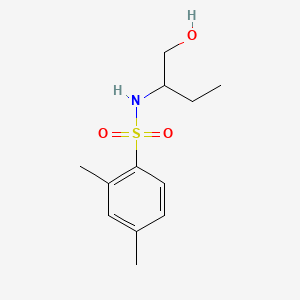
amine](/img/structure/B602903.png)
amine](/img/structure/B602904.png)
amine](/img/structure/B602905.png)
![{[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B602907.png)
![4-chloro-N-[1-(hydroxymethyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B602909.png)
